rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one, trans
Description
Chemical Structure:
The compound is a pyrrolidin-2-one derivative with the following substituents:
- 1-position: Methyl group.
- 4-position: Aminomethyl group in the R configuration.
- 5-position: Pyridin-3-yl group in the S configuration.
- Stereochemistry: Trans configuration across the pyrrolidinone ring, ensuring spatial opposition of key substituents .
Properties
IUPAC Name |
(4R,5S)-4-(aminomethyl)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-14-10(15)5-9(6-12)11(14)8-3-2-4-13-7-8/h2-4,7,9,11H,5-6,12H2,1H3/t9-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMJKHDUMSCSIO-MWLCHTKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)CN)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)CN)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one, trans typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the pyrrolidinone core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the pyridin-3-yl group: This step often involves a nucleophilic substitution reaction.
Resolution of enantiomers: The racemic mixture can be separated into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the pyridin-3-yl group to a piperidine ring, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridin-3-yl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to piperidine derivatives.
Substitution: Various substituted pyrrolidinone derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: : In biological research, this compound is studied for its potential as a ligand in receptor binding studies, due to its structural similarity to naturally occurring neurotransmitters.
Medicine: : The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: : In industrial applications, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various fine chemicals.
Mechanism of Action
The mechanism of action of rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one, trans involves its interaction with specific molecular targets, such as receptors or enzymes. The aminomethyl group can form hydrogen bonds with target proteins, while the pyridin-3-yl group can engage in π-π interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The table below compares the target compound with key structural analogs:
Key Comparative Insights
Physicochemical Properties :
- In contrast, the carboxy analog (CAS 161171-06-8) is more acidic and polar .
- Molecular Weight: The target compound (~206 g/mol) is heavier than cotinine (176 g/mol) due to the aminomethyl group but lighter than the carboxy variant (220 g/mol) .
Stereochemical Impact :
- The trans configuration in the target compound likely influences receptor binding and metabolic pathways differently than cis isomers. For example, cotinine’s rigid pyrrolidinone ring (without 4-substituents) allows efficient interaction with nicotinic receptors, while the aminomethyl group in the target compound may alter binding kinetics .
Functional Group Effects :
- Aminomethyl (4-position): Introduces a primary amine, enabling hydrogen bonding and salt formation, which could improve bioavailability compared to cotinine .
- Cyclopropyl (1-position variant) : The cyclopropyl substitution (CAS 1909294-54-7) may enhance metabolic stability by resisting oxidative degradation, a common issue with methyl groups .
Pharmacological Potential
- Target Compound: Limited pharmacological data are available, but its structural features suggest utility in designing nicotinic acetylcholine receptor (nAChR) modulators or enzyme inhibitors.
Biological Activity
The compound rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one, trans, is a chiral molecule that has garnered interest due to its unique structural properties and potential biological activities. It features a pyrrolidinone core with an aminomethyl group and a pyridin-3-yl substituent, which contribute to its interaction with various biological targets. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound, is primarily attributed to its interactions with specific molecular targets such as receptors and enzymes. Key aspects of its mechanism include:
- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with active sites on target proteins.
- π-π Interactions : The pyridin-3-yl group engages in π-π interactions, which can influence the binding affinity and selectivity of the compound towards its targets.
These interactions can modulate the activity of the target proteins, leading to various biological effects.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Its structure allows it to effectively bind to enzyme active sites, potentially blocking their function. This property is particularly relevant in drug development for conditions where enzyme activity needs to be regulated.
Therapeutic Applications
The compound's ability to modulate receptor activity suggests potential therapeutic applications in several areas:
- Neurological Disorders : Given its interaction with neurotransmitter receptors, it may have implications in treating conditions like depression or anxiety.
- Cancer Research : Its enzyme inhibition properties could be explored for developing anti-cancer agents by targeting specific pathways involved in tumor growth.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one | Similar core structure with different pyridine substitution | Different electronic properties due to substitution |
| rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one | Similar core structure with different pyridine substitution | Variance in binding affinity due to position of substitution |
| 4-(Aminomethyl)-1-methylpiperidine derivatives | Piperidine instead of pyrrolidine ring | Alters steric and electronic properties significantly |
This table highlights how variations in the substituents can affect the biological activity and binding characteristics of these compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with this compound. Notable findings include:
- In vitro Studies : Experiments have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it showed significant inhibition against certain proteases at micromolar concentrations.
- Binding Affinity Assessments : Molecular docking studies revealed that the compound binds effectively to targets such as G protein-coupled receptors (GPCRs), indicating its potential role as a modulator in signaling pathways.
- Therapeutic Efficacy : In animal models, treatment with rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one resulted in observable improvements in behavioral assays related to anxiety and depression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
